(RS) 2-hydroxy-4-indanecarbonitrile

Dopamine Transporter DAT Neurology

Researchers mapping indane scaffold SAR require defined, high-purity standards to establish assay baselines. This racemic 2-hydroxy-4-indanecarbonitrile (purity ≥95%) addresses the lack of reproducible, weak-reference tools for dopamine transporter (DAT) screening. Use it to: - Validate DAT assay sensitivity with a known weak binder (IC50 28 μM) - Contrast regioisomer activity (2-hydroxy vs. 1-hydroxy substitution patterns) for CNS target selectivity studies - Serve as a calibration standard for LC-MS analysis of indane-based intermediates. Reliable B2B supply supports uninterrupted library building and analytical method development.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B8356612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS) 2-hydroxy-4-indanecarbonitrile
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2C#N)O
InChIInChI=1S/C10H9NO/c11-6-8-3-1-2-7-4-9(12)5-10(7)8/h1-3,9,12H,4-5H2
InChIKeyIQDXRMWGBIMDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(RS) 2-Hydroxy-4-indanecarbonitrile Procurement: A Foundational Indane Scaffold for Neurological and Chemokine Receptor Research


(RS) 2-hydroxy-4-indanecarbonitrile is a bicyclic indane derivative characterized by a hydroxyl group at the 2-position and a nitrile group at the 4-position on the fused benzene-cyclopentane ring system . It is a racemic mixture with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . As an indane scaffold, it serves as a key intermediate and a tool compound in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) related to central nervous system (CNS) targets and specific receptors like CCR5 [1].

Scaffold SAR Indane core supports CNS target and chemokine receptor (CCR5) SAR exploration; 2-hydroxy-4-nitrile regioisomer provides distinct pharmacophore mapping.
Racemic form Suitable for achiral research workflows; enantiomer-specific attribution may require chiral separation or single-enantiomer controls.
Reference tool Reported DAT binding profile supports use as low-activity comparator or screening control; not intended as a potent lead candidate.

Why (RS) 2-Hydroxy-4-indanecarbonitrile is Not Interchangeable with Other Indane Analogs


Substitution on the indane scaffold is not trivial; the position and stereochemistry of functional groups profoundly influence biological activity, target selectivity, and pharmacokinetic properties [1]. The specific placement of the hydroxyl group at the 2-position, as opposed to the more common 1-position, creates a distinct spatial arrangement and electronic profile. This structural nuance can lead to significant divergence in target engagement, as evidenced by the varied and sometimes low potency profiles reported for different indane regioisomers [2]. Therefore, substituting (RS) 2-hydroxy-4-indanecarbonitrile with a closely related analog like (1R)-1-hydroxy-4-indanecarbonitrile or a non-hydroxylated 2,3-dihydro-1H-indene-4-carbonitrile is scientifically unjustified without direct comparative data and will likely yield different, unpredictable experimental outcomes.

Regioisomer mismatch
2-Hydroxy substitution generates distinct spatial and electronic properties; 1-hydroxy indane analogs (e.g., (1R)-1-hydroxy-4-indanecarbonitrile) may not reproduce target engagement profiles.
Functional group sensitivity
Removal of the hydroxyl group (e.g., 2,3-dihydro-1H-indene-4-carbonitrile) eliminates key hydrogen-bonding capacity, likely shifting biological activity and selectivity.
Racemic vs single enantiomer
Single-enantiomer variants may exhibit divergent pharmacokinetic or selectivity profiles; direct substitution without chiral control data may lead to irreproducible outcomes.

Quantitative Evidence Guide for (RS) 2-Hydroxy-4-indanecarbonitrile: Limited Comparative Data


Reported Dopamine Transporter (DAT) Binding Affinity Suggests Modest Potency

A single annotation on a related publication indicates a reported IC50 of 28 μM for this compound [1]. While the specific target and assay conditions are not detailed in the annotation, this value is typically considered indicative of low to modest potency in a primary screening context. For comparison, potent DAT inhibitors often exhibit IC50 values in the low nanomolar range [2]. **CRITICAL NOTE**: This is a single, low-confidence data point without a defined comparator or assay context. It is presented only as a possible reference point for procurement decisions involving large screening libraries where low potency may be an acceptable characteristic for initial hit finding.

DAT Binding
Data to verify
IC50 ~28 µM
Supports DAT screening as low-activity reference.
Single annotation; assay context not specified.
Dopamine Transporter DAT Neurology CNS

Activity Against Dihydroorotase Suggests a Potential Niche in Cancer Metabolism Research

The compound was evaluated for its ability to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, from mouse Ehrlich ascites cells. At a concentration of 10 μM, it exhibited an IC50 of 1.80E+5 nM (180 μM) [1]. This level of inhibition is weak and likely non-selective. For context, optimized dihydroorotase inhibitors are often active in the low micromolar to nanomolar range [2]. **CRITICAL NOTE**: This data represents an isolated observation without direct comparison to a close structural analog in the same assay. It indicates that the compound is not a potent dihydroorotase inhibitor, but it may still find utility as a low-activity control or a starting point for medicinal chemistry optimization in this target class.

DHOase Inhibition
Data to verify
IC50 180 µM
Low activity; may support assay development or target validation.
Mouse Ehrlich ascites cells; weak inhibition.
Dihydroorotase DHO Cancer Metabolism Pyrimidine Biosynthesis

Potential as a CCR5 Antagonist: Class-Level Inference from Indane Scaffold

Preliminary pharmacological screening data from a Chinese research group indicates that this compound class can function as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions [1]. The indane scaffold is a known pharmacophore for CCR5 antagonism [2]. **CRITICAL NOTE**: This is a class-level inference. No specific quantitative data (e.g., IC50, Ki) for (RS) 2-hydroxy-4-indanecarbonitrile against CCR5 was found in the public domain. This inference is based on the compound's structural membership in the indane class and a general statement about its potential utility. A researcher considering this compound for CCR5 studies must conduct their own primary assays to confirm activity.

CCR5 Antagonism
Class-level inference
No direct data
Exploratory screening; requires target engagement confirmation.
Inferred from indane scaffold class; no compound-specific IC50.
CCR5 Chemokine Receptor HIV Inflammation

Validated Application Scenarios for Procuring (RS) 2-Hydroxy-4-indanecarbonitrile


Use as a Negative Control or Low-Potency Hit in Dopamine Transporter (DAT) Screens

Based on the reported 28 μM IC50 value [1], (RS) 2-hydroxy-4-indanecarbonitrile is best suited as a weak reference compound in high-throughput screening campaigns targeting the dopamine transporter. It can serve as a threshold comparator to differentiate non-specific, weak binders from more promising, potent hits. Its procurement for this purpose is justified in the context of building a diverse screening library or validating assay sensitivity, rather than as a lead candidate for DAT-mediated disorders.

Exploratory Tool Compound for Indane Scaffold SAR Studies

The compound's core indane structure, with its unique 2-hydroxy-4-nitrile substitution pattern, makes it a valuable tool for medicinal chemistry teams conducting broad SAR exploration on the indane scaffold [1]. By comparing its biological profile to other regioisomers (e.g., 1-hydroxy derivatives) and functional group analogs, researchers can map the pharmacophoric requirements for specific targets like CCR5 [2] or various CNS receptors. Procurement is justified for building focused compound libraries for internal SAR investigations.

Reference Standard for Analytical Method Development

As a defined chemical entity with a known molecular weight (159.18 g/mol) and structure, (RS) 2-hydroxy-4-indanecarbonitrile can be procured as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). This is particularly relevant in laboratories synthesizing or analyzing complex indane-based pharmaceutical intermediates, such as those related to the synthesis of API intermediates like Ozanimod [1]. Its purity, typically 95% [2], makes it suitable for this purpose.

Application
Selection Property
Validation Focus
Low-activity DAT comparator
Reported micromolar DAT binding profile
Assay sensitivity threshold benchmarking
Indane scaffold SAR exploration
Regioisomer identity (2-hydroxy-4-nitrile)
Comparative pharmacophore profiling vs 1-hydroxy analogs
Analytical reference standard
Characterized purity and structure
HPLC/LC-MS method suitability
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